molecular formula C15H11ClF3N3S B12003716 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone CAS No. 769144-01-6

2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Cat. No.: B12003716
CAS No.: 769144-01-6
M. Wt: 357.8 g/mol
InChI Key: SBDHTGOQLHEDAG-AWQFTUOYSA-N
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Description

2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C15H11ClF3N3S and a molecular weight of 357.787 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a benzaldehyde moiety, and a thiosemicarbazone linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with various molecular targets. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 2-(trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
  • 3-(benzyloxy)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Uniqueness

2-(trifluoromethyl)benzaldehyde N-(3-chlorophenyl)thiosemicarbazone is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds .

Properties

CAS No.

769144-01-6

Molecular Formula

C15H11ClF3N3S

Molecular Weight

357.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C15H11ClF3N3S/c16-11-5-3-6-12(8-11)21-14(23)22-20-9-10-4-1-2-7-13(10)15(17,18)19/h1-9H,(H2,21,22,23)/b20-9+

InChI Key

SBDHTGOQLHEDAG-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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